Acetyl L-Carnitine-d3 Hydrochloride
Overview
Description
Acetyl L-Carnitine-d3 Hydrochloride is a labelled version of Acetyl L-Carnitine Hydrochloride . It is a mitochondrial metabolite that helps transport fatty acids into the mitochondria for energy . It also upregulates metabotropic glutamate receptor 2 (mGlu2) via NF-κB p65 acetylation .
Synthesis Analysis
Acetyl-L-carnitine-d3 is used as an internal standard for the quantification of L-acetylcarnitine by GC- or LC-MS . It is an acetylated form of the essential mitochondrial metabolite L-carnitine that is catabolized by plasma esterases into carnitine .Molecular Structure Analysis
The molecular formula of this compound is C9D3H14NO4·HCl . It is an isotopically labelled version of Acetyl L-Carnitine Hydrochloride .Chemical Reactions Analysis
Acetyl-L-carnitine-d3 facilitates the uptake of acetyl-CoA into mitochondria during fatty acid oxidation, enhances acetylcholine production, and stimulates protein and membrane phospholipid synthesis .Physical and Chemical Properties Analysis
This compound is a solid substance . Its optical activity is [α]25/D -28°, c = 1 in H2O . The melting point is 194 °C (dec.) (lit.) .Scientific Research Applications
Fertility Enhancement
Acetyl L-Carnitine (ALC), and its non-acetylated form, L-carnitine (LC), have demonstrated significant roles in improving fertility. In women, these compounds contribute to reducing cellular stress, maintaining hormonal balance, and enhancing energy production in reproductive cells. ALC, in particular, is favored for its antioxidant properties and aids in β-oxidation in oocytes, stabilizes the acetyl Co-A/Co-A ratio, and prevents free radical-induced DNA damage, showing promise as a treatment for infertility disorders (Agarwal, Sengupta, & Durairajanayagam, 2018). Similarly, in men, LC and ALC play crucial roles in sperm metabolism and maturation, significantly improving sperm concentration and total sperm counts, especially in individuals with astheno- or oligoasthenozoospermia (Agarwal & Said, 2004).
Neuroprotection and Cognitive Enhancement
ALC has shown neuroprotective effects in various conditions. It's been prescribed to reduce cognitive impairment in Alzheimer's disease patients and manage neuropathic symptoms in diabetic patients due to its neuroprotective properties. Studies indicate that ALC treatment can lead to significant improvements in sural nerve fiber numbers and regenerating nerve fiber clusters, suggesting its role in nerve regeneration and pain alleviation in diabetic neuropathy (Sima, Calvani, Mehra, & Amato, 2005). Additionally, ALC's potential benefits in dementia patients with cerebrovascular disease have been explored, where it showed significant improvements in cognitive function measured by the Korean version of Montreal Cognitive Assessment, indicating its potential in managing vascular cognitive impairment (Yang et al., 2018).
Mechanism of Action
Target of Action
Acetyl L-Carnitine-d3 Hydrochloride is an acetylated form of the essential mitochondrial metabolite L-carnitine . The primary targets of this compound are the mitochondria, where it assists in fatty acid metabolism .
Mode of Action
This compound facilitates the uptake of acetyl-CoA into mitochondria during fatty acid oxidation . It also enhances acetylcholine production and stimulates protein and membrane phospholipid synthesis .
Biochemical Pathways
The compound plays a crucial role in the mitochondrial fatty acid metabolism pathway . It helps transport fatty acids into the mitochondrial matrix where fatty acid metabolism occurs . This process is essential for the production of energy in the form of adenosine triphosphate (ATP) .
Pharmacokinetics
It’s known that the compound is blood-brain permeable , indicating that it can cross the blood-brain barrier, which is crucial for its effects on the central nervous system.
Result of Action
The action of this compound results in enhanced energy production due to improved fatty acid oxidation . It also leads to increased acetylcholine production and stimulated protein and membrane phospholipid synthesis . These actions contribute to its potential therapeutic effects in various conditions, including neuropathy, depression, and dementia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by storage conditions . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Acetyl L-Carnitine-d3 Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its acetyl ester form of the amino acid L-carnitine, which can permeate the blood-brain barrier .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(3R)-3-acetyloxy-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATPLOXBFFRHDN-WVKKGGDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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